Pyrrolo[2,3-d]pyrimidine derivative 28, identified as 7-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are characterized by their aromatic heteropolycyclic structure, which includes a pyrrolopyrimidine framework containing nitrogen atoms at specific positions (1-, 5-, and 7-positions) within the ring system. This compound is classified as a small molecule and is currently categorized as experimental with no approved clinical use or patents listed .
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several key methods:
The molecular structure of pyrrolo[2,3-d]pyrimidine derivative 28 is defined by its chemical formula . The compound features:
The structural representation can be summarized as follows:
This detailed structure allows for interactions with biological targets such as protein kinases due to its ability to mimic adenosine triphosphate through hydrogen bonding interactions .
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that enhance their pharmacological profiles:
The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 28 primarily involves its role as an inhibitor of specific protein kinases. The process includes:
Pyrrolo[2,3-d]pyrimidine derivatives have significant potential applications in scientific research and medicine:
Pyrrolo[2,3-d]pyrimidine derivative 28 belongs to the 7-deazapurine family, a scaffold characterized by the replacement of N-7 in purines with a carbon atom. This modification enhances hydrogen-bonding capabilities with kinase hinge regions while improving metabolic stability. The core structure features:
Design objectives focused on optimizing kinase polypharmacology (EGFR, Her2, VEGFR2, CDK2 inhibition) while maintaining synthetic accessibility. Derivative 28 specifically incorporates a 2-fluorobenzylidene moiety to exploit electrostatic complementarity with His1024 in CDK2’s allosteric pocket [6] [7].
The synthesis follows a convergent route (Table 1):
Table 1: Three-Step Synthesis Protocol for Derivative 28
Step | Reaction | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Nucleophilic Aromatic Substitution | 6-Chloro-7-deazapurine + ethyl 4-aminobenzoate, EtOH reflux, 12 h | Ethyl 4-((6-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3) | 85 |
2 | Hydrazide Formation | Hydrazine hydrate (80%), EtOH reflux, 8 h | 4-((6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4) | 78 |
3 | Condensation | 2-Fluorobenzaldehyde, glacial AcOH (cat.), EtOH reflux, 12 h | Derivative 28 | 94 |
Critical improvements:
Table 2: Impact of Solvent on Step 3 Yield
Solvent | Reaction Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Ethanol | 78 | 12 | 94 |
DMF | 100 | 8 | 72 |
DMSO | 120 | 6 | 65 |
THF | 66 | 18 | 58 |
Table 3: SAR of Benzylidene Substituents in Derivative 28 Analogs
Substituent Position | IC₅₀ EGFR (nM) | IC₅₀ Her2 (nM) | IC₅₀ VEGFR2 (nM) | IC₅₀ CDK2 (nM) |
---|---|---|---|---|
2-F | 40 | 58 | 112 | 89 |
3-F | 126 | 142 | 205 | 157 |
4-F | 98 | 165 | 189 | 212 |
2-Cl | 51 | 62 | 98 | 101 |
Unsubstituted | 210 | 245 | 298 | 320 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: